

Molecular weight and formula of Quadrosilan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quadrosilan
Cat. No.: B15554064

[Get Quote](#)

An In-depth Technical Guide to Quadrosilan

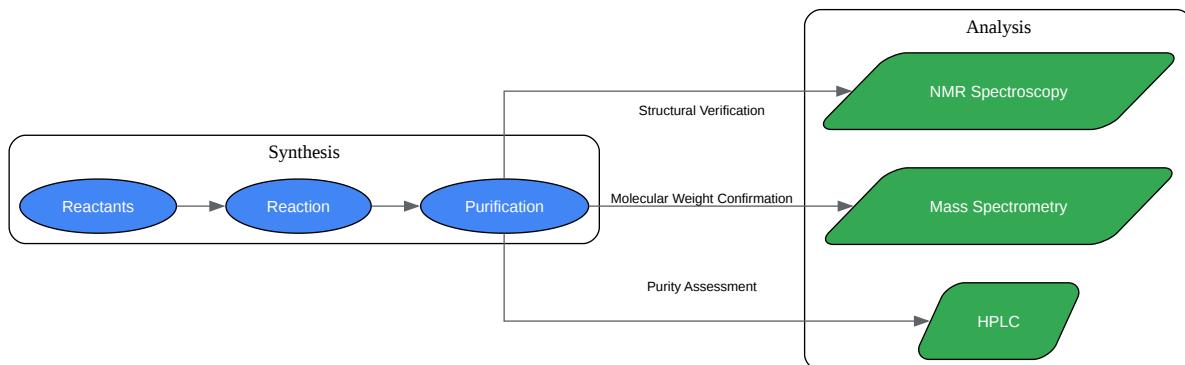
For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, chemically known as 2,2,4,6,6,8-hexamethyl-4,8-diphenylcyclotetrasiloxane, is a cyclic siloxane compound. This document provides a summary of its fundamental chemical and physical properties. At present, detailed public information regarding its biological activity, specific signaling pathways, and established experimental protocols for its use in drug development is limited. This guide compiles the available data and outlines general methodologies for the analysis of related compounds, which may serve as a starting point for researchers investigating **Quadrosilan**.

Core Molecular Data

The fundamental quantitative data for **Quadrosilan** are summarized below.


Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₈ O ₄ Si ₄	[1] [2] [3] [4]
Molecular Weight	420.76 g/mol	[1] [2] [3]
IUPAC Name	2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane	[1]
CAS Number	33204-76-1, 4657-20-9	[3] [5]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **Quadrosilan** are not readily available in peer-reviewed literature. However, a general method for the synthesis of related 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes has been described, which may be adaptable for **Quadrosilan**. This typically involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with a diorganodichlorosilane.^[6] For **Quadrosilan**, this would likely involve diphenyl-dichlorosilane.

General Characterization Workflow:

A general workflow for the characterization of a synthesized cyclosiloxane compound like **Quadrosilan** is proposed below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and analytical characterization of cyclosiloxanes.

Experimental Protocols

Specific, validated experimental protocols for **Quadrosilan** are not currently published. However, based on the analysis of other cyclosiloxanes, the following general methodologies can be proposed.

3.1. High-Performance Liquid Chromatography (HPLC)

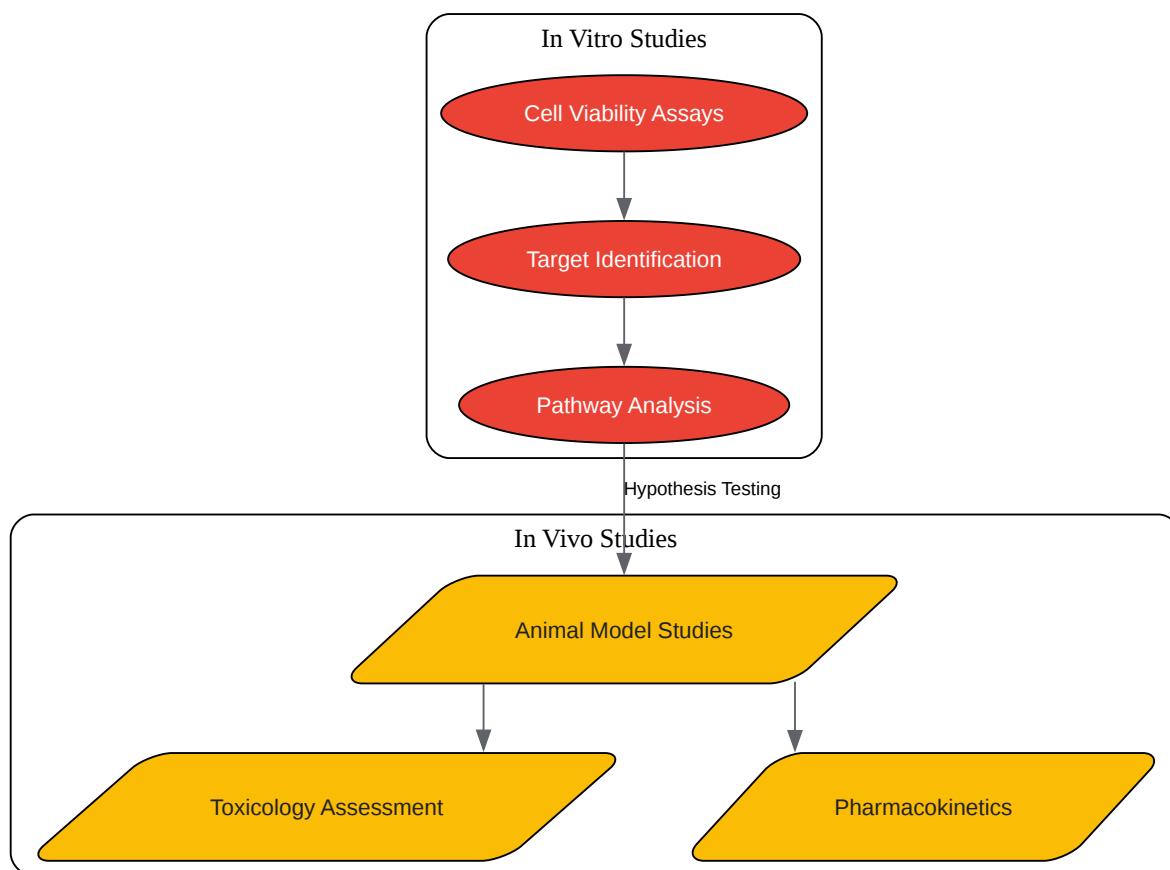
- Objective: To determine the purity of a **Quadrosilan** sample.
- Column: A reverse-phase C18 column is generally suitable for non-polar compounds.
- Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.

- Detection: UV detection, likely in the 200-280 nm range due to the phenyl groups.
- Sample Preparation: Dissolve a known concentration of **Quadrosilan** in a suitable organic solvent such as acetonitrile or methanol.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Quadrosilan**.
- Solvent: Deuterated chloroform (CDCl_3) is a common solvent for siloxane compounds.
- Expected Signals:
 - ^1H NMR should show signals corresponding to the methyl protons on the silicon atoms and the protons of the phenyl groups.
 - ^{13}C NMR will show distinct signals for the methyl and phenyl carbons.
 - ^{29}Si NMR could be used to confirm the silicon environments.

3.3. Mass Spectrometry (MS)


- Objective: To confirm the molecular weight of **Quadrosilan**.
- Ionization Method: Electron ionization (EI) or chemical ionization (CI) coupled with gas chromatography (GC-MS) is often used for volatile and semi-volatile compounds like cyclosiloxanes.^[7] Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) may also be applicable.
- Expected m/z: The molecular ion peak $[\text{M}]^+$ should be observed at approximately 420.1 m/z, corresponding to the molecular formula $\text{C}_{18}\text{H}_{28}\text{O}_4\text{Si}_4$.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available research detailing the specific biological activities, mechanism of action, or any associated signaling pathways for **Quadrosilan**. GHS hazard statements suggest potential reproductive toxicity and organ damage with prolonged exposure, but the underlying mechanisms are not elucidated.^[1]

Logical Relationship for Investigating Biological Activity:

Should research into the biological effects of **Quadrosilan** be undertaken, a logical progression of investigation is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential research workflow for elucidating the biological effects of a novel compound like **Quadrosilan**.

Conclusion and Future Directions

Quadrosilan is a well-characterized compound from a chemical standpoint, with a defined molecular formula and weight. However, its role in biological systems and its potential for drug development remain unexplored. The primary need for future research is to investigate its biological activity, starting with *in vitro* screening to identify any potential cellular effects and molecular targets. Should any significant activity be identified, further studies into its mechanism of action and relevant signaling pathways would be warranted. The development and validation of specific analytical methods for its quantification in biological matrices will also be a crucial step for any future pharmacological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C₁₈H₂₈O₄Si₄ | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4,4,6,8-Hexamethyl-6,8-diphenylcyclotetrasiloxane, cis- | C₁₈H₂₈O₄Si₄ | CID 36356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. mdpi.com [mdpi.com]
- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]
- To cite this document: BenchChem. [Molecular weight and formula of Quadrosilan]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554064#molecular-weight-and-formula-of-quadrosilan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com